molecular formula C27H25NO B1400630 2-[3-(Tritylamino)phenyl]ethanol CAS No. 1253582-05-6

2-[3-(Tritylamino)phenyl]ethanol

Cat. No.: B1400630
CAS No.: 1253582-05-6
M. Wt: 379.5 g/mol
InChI Key: DEZMVEAKXUTLOB-UHFFFAOYSA-N
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Description

2-[3-(Tritylamino)phenyl]ethanol is an organic compound characterized by the presence of a tritylamino group attached to a phenyl ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Tritylamino)phenyl]ethanol typically involves the reaction of 3-aminophenylethanol with triphenylmethyl chloride (trityl chloride) under basic conditions. The reaction proceeds as follows:

    Starting Materials: 3-aminophenylethanol and triphenylmethyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or tetrahydrofuran.

    Procedure: The base deprotonates the amino group of 3-aminophenylethanol, making it nucleophilic. This nucleophile then attacks the electrophilic carbon of the triphenylmethyl chloride, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-[3-(Tritylamino)phenyl]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tritylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[3-(Tritylamino)phenyl]ethanol has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[3-(Tritylamino)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The tritylamino group can engage in hydrogen bonding and π-π interactions with biological molecules, influencing their function. The ethanol moiety can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

    2-[3-(Diphenylamino)phenyl]ethanol: Similar structure but with diphenylamino instead of tritylamino.

    2-[3-(Phenylamino)phenyl]ethanol: Contains a phenylamino group instead of tritylamino.

    2-[3-(Benzylamino)phenyl]ethanol: Features a benzylamino group in place of tritylamino.

Uniqueness: 2-[3-(Tritylamino)phenyl]ethanol is unique due to the presence of the bulky tritylamino group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Properties

IUPAC Name

2-[3-(tritylamino)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO/c29-20-19-22-11-10-18-26(21-22)28-27(23-12-4-1-5-13-23,24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-18,21,28-29H,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZMVEAKXUTLOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC=CC(=C4)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred suspension of [3-(tritylamino)phenyl]acetic acid (30.00 g, 76.24 mmol) in THF (126 mL) under nitrogen at 0° C. was added dropwise a solution of borane dimethyl sulfide complex in THF (2 M, 76.2 mL, 152 mmol) over a period of 45 min while maintaining the temperature at ≦1.8° C. The resulting slightly yellow homogeneous solution was stirred at room temperature for 18 h. Saturated aqueous sodium bicarbonate solution (˜300 mL) was added slowly (strongly effervescent upon initial addition) and the resulting mixture was stirred at room temperature overnight. The mixture was extracted with EtOAc (2ט330 mL) and the combined organic layers were dried over sodium sulfate, filtered, and concentrated under reduced pressure to give the title compound (25.6 g, 86% yield) as a white solid.
Name
[3-(tritylamino)phenyl]acetic acid
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
126 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
76.2 mL
Type
solvent
Reaction Step Three
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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